molecular formula C12H10FNO4S2 B11267016 Methyl 3-[(3-fluorophenyl)sulfamoyl]thiophene-2-carboxylate

Methyl 3-[(3-fluorophenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B11267016
M. Wt: 315.3 g/mol
InChI Key: YCXUYONUOKUCQN-UHFFFAOYSA-N
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Description

Methyl 3-[(3-fluorophenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound that features a thiophene ring substituted with a sulfamoyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-fluorophenyl)sulfamoyl]thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with appropriate reagents to introduce the sulfamoyl and fluorophenyl groups. One common method involves the use of thiophene-2-carboxylic acid chloride, which reacts with 3-fluorophenylsulfonamide under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-fluorophenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

Methyl 3-[(3-fluorophenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[(3-fluorophenyl)sulfamoyl]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-sulfamoylthiophene-2-carboxylate: Similar structure but lacks the fluorophenyl group.

  • **Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thi

Properties

Molecular Formula

C12H10FNO4S2

Molecular Weight

315.3 g/mol

IUPAC Name

methyl 3-[(3-fluorophenyl)sulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C12H10FNO4S2/c1-18-12(15)11-10(5-6-19-11)20(16,17)14-9-4-2-3-8(13)7-9/h2-7,14H,1H3

InChI Key

YCXUYONUOKUCQN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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